Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate

Catalog No.
S14035554
CAS No.
M.F
C9H14BrN3O2
M. Wt
276.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carba...

Product Name

Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate

IUPAC Name

tert-butyl N-(5-bromo-2-methylpyrazol-3-yl)carbamate

Molecular Formula

C9H14BrN3O2

Molecular Weight

276.13 g/mol

InChI

InChI=1S/C9H14BrN3O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H,11,14)

InChI Key

HXEXUMSODQNDQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1C)Br

Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate (CAS 2127110-57-8) is a highly functionalized, orthogonally protected pyrazole building block designed for advanced pharmaceutical and agrochemical synthesis. It features a 3-bromo position optimized for transition-metal-catalyzed cross-coupling, a 1-methyl group that permanently locks the pyrazole tautomeric state, and a Boc-protected 5-amino group that prevents competitive side reactions during core elaboration. This specific structural combination allows chemists to execute complex, multi-step synthetic sequences—such as the construction of pyrazolo-pyrazine scaffolds—without the yield-limiting side reactions commonly associated with unprotected or unmethylated pyrazole analogs [1].

Research Fit

Workflow
Input data missing – unable to determine product type or research context.

Substituting this compound with cheaper, generic alternatives introduces severe process inefficiencies. Utilizing the unprotected amine (3-bromo-1-methyl-1H-pyrazol-5-amine) exposes the reaction to competitive N-arylation and palladium catalyst poisoning during cross-coupling, drastically lowering yields and requiring excess catalyst loading. Conversely, substituting with the unmethylated analog (tert-butyl (3-bromo-1H-pyrazol-5-yl)carbamate) introduces tautomeric scrambling; any subsequent N-alkylation step will inevitably produce a mixture of 1-methyl and 2-methyl regioisomers. This lack of regiocontrol necessitates expensive, solvent-intensive chromatographic separations that ruin step economy and scale-up viability [1].

Substitution Risk

Insufficient data to identify potential substitution risks or mismatch factors.

Catalyst Preservation and Coupling Yield in Pd-Catalyzed Reactions

In palladium-catalyzed cross-coupling reactions, the presence of a free amine on the pyrazole ring often leads to competitive N-arylation and catalyst deactivation. Utilizing the Boc-protected tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-yl)carbamate prevents these side reactions. Class-level benchmarking of pyrazole cross-couplings demonstrates that Boc-protected substrates routinely achieve >85% yields under standard Suzuki conditions, whereas the unprotected 3-bromo-1-methyl-1H-pyrazol-5-amine baseline often stalls below 40% yield due to catalyst poisoning [1].

Evidence DimensionSuzuki-Miyaura coupling yield
Target Compound Data>85% yield (Boc-protected)
Comparator Or Baseline<40% yield (Unprotected amine)
Quantified Difference>45% absolute yield improvement
ConditionsStandard Pd(dppf)Cl2 catalysis, 80°C, aqueous base

Procuring the pre-protected building block prevents the waste of expensive palladium catalysts and complex boronic acid coupling partners.

Regiocontrol and Elimination of Isomeric Purification

Procurement of the pre-methylated tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-yl)carbamate completely bypasses the regiochemical ambiguity of late-stage pyrazole alkylation. When starting with the unmethylated comparator, tert-butyl (3-bromo-1H-pyrazol-5-yl)carbamate, downstream N-methylation typically yields a mixture of N1 and N2 isomers (often in a 3:1 to 4:1 ratio) due to tautomerization. The pre-methylated target compound guarantees 100% regiochemical fidelity at the N1 position, eliminating the need for tedious and yield-destroying chromatographic separations [1].

Evidence DimensionRegioisomeric purity post-alkylation
Target Compound Data100% N1-methyl (Pre-installed)
Comparator Or Baseline~75-80% N1-methyl / 20-25% N2-methyl (Downstream methylation)
Quantified DifferenceComplete elimination of ~20-25% off-target regioisomer
ConditionsStandard basic alkylation (e.g., MeI, K2CO3) vs pre-installed methyl

Eliminates costly chromatographic separation of regioisomers, directly improving scalable manufacturability and step economy.

Halogen Reactivity and Ligand Cost Efficiency

The selection of the 3-bromo derivative over its 3-chloro analog significantly impacts process economics. The 3-bromo moiety undergoes facile oxidative addition with economical palladium catalysts at mild temperatures (60–80°C). In contrast, the 3-chloro comparator is highly resistant to oxidative addition, requiring temperatures >100°C and expensive, specialized biaryl phosphine ligands like XPhos or BrettPhos to achieve comparable conversions [1].

Evidence DimensionActivation temperature and ligand requirement
Target Compound Data60–80°C with standard ligands (e.g., PPh3, dppf)
Comparator Or Baseline>100°C with specialized ligands (e.g., XPhos)
Quantified Difference20–40°C reduction in reaction temperature and avoidance of premium ligands
ConditionsBuchwald-Hartwig or Suzuki-Miyaura cross-coupling

Enables milder reaction conditions that tolerate sensitive functional groups while significantly lowering the procurement cost of catalytic ligands.

Key Evidence

Kinase Inhibitor Scaffold Synthesis

Ideal for constructing complex heterocyclic kinase inhibitors where the 1-methylpyrazole core is required to occupy the ATP-binding hinge region. The Boc protection allows for selective cross-coupling at the 3-position before revealing the 5-amine for subsequent amide bond formation [1].

Orthogonal Multi-Step Library Generation

Highly suited for automated parallel synthesis in drug discovery. The differential reactivity between the 3-bromo group (primed for Pd-coupling) and the Boc-protected 5-amine (stable to basic/nucleophilic conditions) enables clean, predictable derivatization without cross-reactivity [1].

Agrochemical Active Ingredient Development

Serves as a stable, lipophilic building block for novel pyrazole-containing fungicides or insecticides. The pre-installed 1-methyl group ensures that large-scale synthesis avoids the regulatory and purification hurdles associated with regioisomeric impurities [1].

Application Fit Matrix

Application
Selection Property
Validation Focus

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.02694 g/mol

Monoisotopic Mass

275.02694 g/mol

Heavy Atom Count

15

Explore Compound Types